4-Methoxy-2-(2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
Description
Properties
IUPAC Name |
4-methoxy-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-12-7-8-15(24)13(9-12)14-10-16(18(19,20)21)23-17(22-14)11-5-3-2-4-6-11/h2-10,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQKOWGQFVARTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-phenyl-4,6-dichloropyrimidine and trifluoromethyl-substituted reagents.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.
Coupling with Phenol: The final step involves coupling the synthesized pyrimidine derivative with phenol under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. 4-Methoxy-2-(2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against several cancer cell lines, suggesting that the trifluoromethyl group enhances biological activity by modulating lipophilicity and electron-withdrawing characteristics .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes associated with tumor growth. For instance, it has been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Agrochemicals
Pesticide Development
The unique structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide. Its efficacy against various pests has been documented in field trials, where it exhibited a high degree of effectiveness while maintaining low toxicity to non-target organisms .
Herbicidal Properties
In addition to its pesticidal applications, this compound has demonstrated herbicidal activity. Studies have shown that it effectively inhibits the growth of certain weeds by disrupting their metabolic pathways . The trifluoromethyl group is believed to play a significant role in enhancing herbicide potency.
Materials Science
Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Coatings and Films
The compound's hydrophobic characteristics make it suitable for use in coatings and films that require water-repellent properties. Studies have shown that coatings formulated with this compound provide effective barriers against moisture, thereby extending the lifespan of coated materials .
Data Tables
Case Studies
-
Anticancer Efficacy Study
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies . -
Field Trials for Pesticide Application
In agricultural settings, field trials demonstrated the effectiveness of this compound as a pesticide against common agricultural pests. Results indicated a reduction in pest populations by over 70% within two weeks of application, showcasing its potential for commercial use . -
Polymer Modification Research
Research on polymer blends containing this compound showed enhanced mechanical strength and thermal stability compared to traditional formulations. These findings suggest that this compound could be integral in developing next-generation materials with superior performance characteristics .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
- AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol): Substituents: 2-amino pyrimidine, 5-p-tolyl (methylphenyl), and phenol. Key Differences: Lacks the CF₃ group and methoxy substitution. Implications: The absence of CF₃ may reduce hydrophobic interactions compared to the target compound, while the amino group could enhance hydrogen bonding.
Pyrimidine Derivatives with Cytotoxic Properties
- 4OHR-U (4-(4-hydroxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-ol): Substituents: Hydroxyl group at phenol position 4, 3-methoxyphenyl at pyrimidine position 4. Key Differences: Hydroxyl instead of methoxy on the phenol; pyrimidine lacks CF₃. Activity: Exhibited cytotoxicity and oxidative stress in human cells . Implications: The hydroxyl group may improve solubility but reduce metabolic stability compared to the methoxy group in the target compound.
Trifluoromethyl-Containing Analogues
- 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Substituents: 4-methoxyphenyl and CF₃ on pyrimidine; 2-amino group. Key Differences: Amino group replaces the phenol moiety. Activity: Not specified, but the amino group could facilitate interactions with enzymes or receptors . Implications: The absence of a phenol ring might limit hydrogen-bonding capacity compared to the target compound.
Indole-Pyrimidine Hybrids
- Compound 36 (4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol): Substituents: Indole core fused with pyrimidine; hydroxyl and amino groups. Activity: Showed 87.4% anti-inflammatory activity in paw edema models .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Methoxy substitution reduces polarity compared to hydroxyl groups, possibly enhancing oral bioavailability but limiting aqueous solubility.
- Metabolic Stability : CF₃ groups resist oxidative metabolism, which may extend half-life relative to compounds with methyl or hydroxyl groups.
Biological Activity
4-Methoxy-2-(2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol, a compound with the molecular formula and molecular weight of 346.3 g/mol, has garnered attention in recent research for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- CAS Number : Not specified in the sources.
- Molecular Structure : The compound features a pyrimidine core substituted with a trifluoromethyl group and a methoxy phenol moiety, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties, effects on cell proliferation, and interaction with specific biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 µM. This suggests a potent effect on tumor cells while exhibiting a much lesser effect on non-cancerous cells like MCF10A, indicating selectivity towards cancerous cells .
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth. It notably inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and invasion .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution properties:
- Bioavailability : Following oral administration, the compound exhibited a bioavailability of approximately 31.8%, indicating significant systemic exposure after administration .
- Toxicity Profile : In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Case Studies
Several case studies illustrate the practical application of this compound in therapeutic settings:
- In Vivo Efficacy : In an experimental model involving mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a notable reduction in lung metastasis compared to control groups. This highlights its potential as a therapeutic agent for metastatic breast cancer .
- Comparative Studies : When compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), this compound exhibited superior selectivity and efficacy against specific cancer cell lines, reinforcing its potential as a novel anticancer drug .
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.3 g/mol |
| Anticancer IC50 | ~0.126 µM (MDA-MB-231) |
| Oral Bioavailability | 31.8% |
| Acute Toxicity (Mice) | No toxicity at 2000 mg/kg |
| Mechanism | Apoptosis induction; MMP inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
